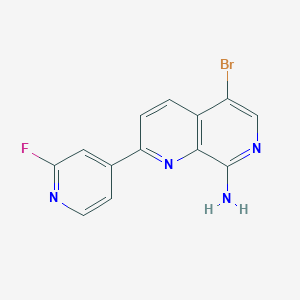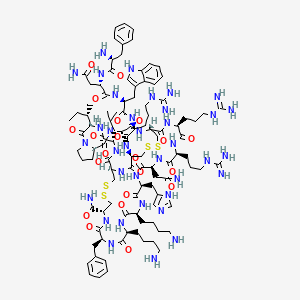
Conopeptide rho-TIA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Conopeptide rho-TIA is a peptide derived from the venom of the fish-hunting cone snail, Conus tulipa. This compound is known for its selective inhibition of alpha1B-adrenergic receptors, making it a valuable tool in pharmacological research. The peptide consists of 19 amino acids and has been studied for its unique mode of action and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of conopeptide rho-TIA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid’s alpha-amino group.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency .
化学反応の分析
Types of Reactions: Conopeptide rho-TIA primarily undergoes:
Oxidation: Formation of disulfide bonds between cysteine residues, which is crucial for its biological activity.
Reduction: Breaking of disulfide bonds, which can be used to study the peptide’s structure-function relationship.
Common Reagents and Conditions:
Oxidation: Typically achieved using oxidizing agents like iodine or air oxidation in alkaline conditions.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products: The major products of these reactions are the oxidized (disulfide-bonded) and reduced forms of the peptide, which have distinct biological activities .
科学的研究の応用
Conopeptide rho-TIA has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in modulating alpha1B-adrenergic receptors, which are involved in various physiological processes.
Medicine: Potential therapeutic applications in treating conditions like hypertension and prostate hyperplasia due to its selective inhibition of alpha1B-adrenergic receptors.
Industry: Utilized in the development of new pharmacological tools and drugs targeting adrenergic receptors
作用機序
Conopeptide rho-TIA exerts its effects by binding to the alpha1B-adrenergic receptor, a G protein-coupled receptor. It acts as a non-competitive antagonist, meaning it binds to a site distinct from the endogenous ligand binding site. This binding inhibits the receptor’s ability to activate downstream signaling pathways, leading to reduced physiological responses. Key residues like arginine-4 and tryptophan-3 are crucial for its binding affinity and activity .
類似化合物との比較
Conopeptide chi-MrIA: Targets the neuronal noradrenaline transporter.
Conopeptide chi-MrIB: Similar to chi-MrIA, targets the noradrenaline transporter.
Comparison: Conopeptide rho-TIA is unique in its selective inhibition of alpha1B-adrenergic receptors, whereas chi-MrIA and chi-MrIB target the noradrenaline transporter. This specificity makes rho-TIA a valuable tool for studying adrenergic receptor function and developing selective adrenergic receptor modulators .
特性
分子式 |
C105H160N36O21S4 |
|---|---|
分子量 |
2390.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-12,15-bis(4-aminobutyl)-21-(2-amino-2-oxoethyl)-9-benzyl-42-[(2S)-butan-2-yl]-24,27-bis(3-carbamimidamidopropyl)-6-carbamoyl-18-(1H-imidazol-5-ylmethyl)-33-methyl-45-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-50-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C105H160N36O21S4/c1-6-56(4)83-102(162)141-40-22-34-80(141)101(161)124-57(5)85(145)137-77-51-165-166-53-79(138-91(151)69(33-21-39-121-105(116)117)128-93(153)72(44-60-48-122-64-28-14-13-27-62(60)64)133-95(155)74(46-81(109)142)130-86(146)63(108)42-58-23-9-7-10-24-58)100(160)139-78(99(159)131-70(41-55(2)3)97(157)140-83)52-164-163-50-76(84(111)144)136-92(152)71(43-59-25-11-8-12-26-59)132-89(149)66(30-16-18-36-107)125-87(147)65(29-15-17-35-106)127-94(154)73(45-61-49-118-54-123-61)134-96(156)75(47-82(110)143)135-90(150)68(32-20-38-120-104(114)115)126-88(148)67(129-98(77)158)31-19-37-119-103(112)113/h7-14,23-28,48-49,54-57,63,65-80,83,122H,6,15-22,29-47,50-53,106-108H2,1-5H3,(H2,109,142)(H2,110,143)(H2,111,144)(H,118,123)(H,124,161)(H,125,147)(H,126,148)(H,127,154)(H,128,153)(H,129,158)(H,130,146)(H,131,159)(H,132,149)(H,133,155)(H,134,156)(H,135,150)(H,136,152)(H,137,145)(H,138,151)(H,139,160)(H,140,157)(H4,112,113,119)(H4,114,115,120)(H4,116,117,121)/t56-,57-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-/m0/s1 |
InChIキー |
JOSBKXVAGAOPRY-WJKLNYSRSA-N |
異性体SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CN=CN4)CCCCN)CCCCN)CC5=CC=CC=C5)C(=O)N)C(=O)N[C@H](C(=O)N1)CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC8=CC=CC=C8)N)C |
正規SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CN=CN4)CCCCN)CCCCN)CC5=CC=CC=C5)C(=O)N)C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CC=CC=C8)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




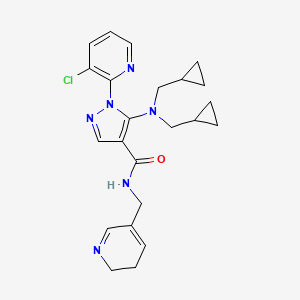

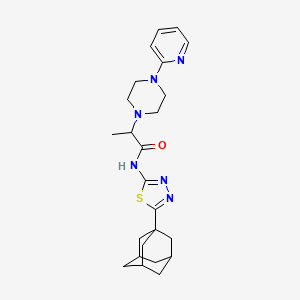
![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]benzo[h]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12382268.png)
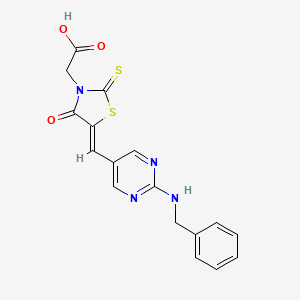
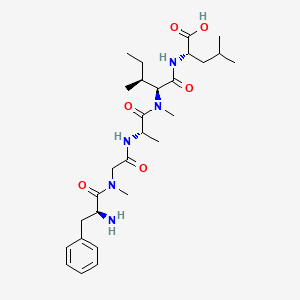
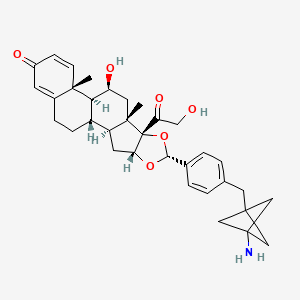
![N-(2-amino-5-phenylphenyl)-5-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)pyridine-2-carboxamide](/img/structure/B12382287.png)
